molecular formula C8H9N3O B1404333 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one CAS No. 935466-94-7

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Cat. No.: B1404333
CAS No.: 935466-94-7
M. Wt: 163.18 g/mol
InChI Key: LOVWAAKQNLDFFZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as pyrrolopyrazine and pyrrolopyrimidine. These compounds share a similar core structure but differ in their functional groups and biological activities .

Uniqueness

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Overview

4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolopyridine core structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

PropertyValue
Chemical Name This compound
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS Number 935466-94-7

The biological activity of this compound involves its interaction with various molecular targets. It has been shown to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The compound's aminomethyl group plays a crucial role in its binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrrole derivatives show potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The specific activity of this compound against various pathogens remains an area for further investigation.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that related compounds can induce apoptosis in cancer cells while exhibiting lower cytotoxicity towards non-malignant cells. For example, certain derivatives have demonstrated low CC50 values against HL-60 promyelocytic leukemic cells and various oral squamous cell carcinoma lines . This tumor-selectivity suggests that the compound could be developed into a therapeutic agent for cancer treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other pyrrolopyridine derivatives:

Compound NameBiological ActivityMIC/CC50 Values
This compound Antimicrobial, AnticancerTBD
Pyrrolopyrazine Derivatives AntimicrobialMIC = 5 μg/mL
Pyrrolopyrimidine Derivatives AnticancerCC50 = 10 μM

The aminomethyl substitution on the pyrrolopyridine core distinguishes it from other derivatives by potentially enhancing its biological activity through improved receptor binding.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolopyridine derivatives:

  • Antimicrobial Study : A study focused on synthesizing various pyrrole derivatives found that certain compounds exhibited potent antibacterial activity against resistant strains of bacteria . The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of related compounds showed selective toxicity towards cancer cells compared to normal fibroblast cells. This selectivity is attributed to the unique structural characteristics of the compounds involved .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects revealed interactions with specific cellular pathways involved in apoptosis and cell cycle regulation .

Properties

IUPAC Name

4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-5-1-2-10-8-6(5)3-7(12)11-8/h1-2H,3-4,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVWAAKQNLDFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 2
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 3
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 4
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 5
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Reactant of Route 6
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

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